molecular formula C9H7NO3 B15046246 Methyl furo[2,3-b]pyridine-4-carboxylate

Methyl furo[2,3-b]pyridine-4-carboxylate

Cat. No.: B15046246
M. Wt: 177.16 g/mol
InChI Key: UGYCCCARKFDUEL-UHFFFAOYSA-N
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Description

Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl furo[2,3-b]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the furan-pyridine linkage .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl furo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:

Biological Activity

Methyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bicyclic structure composed of a furan ring fused with a pyridine ring, which provides unique chemical properties that may contribute to its biological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO3C_9H_9NO_3. Its structure includes an ester functional group, which can undergo hydrolysis to yield the corresponding carboxylic acid. The bicyclic nature of the compound enhances its reactivity and potential for various applications in medicinal chemistry.

Structural Comparison

Compound NameStructure TypeUnique Features
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylateFuro-pyrrole derivativeExhibits different reactivity patterns due to pyrrole ring.
2-Methylfuro[2,3-b]pyridineMethylated pyridineIncreased lipophilicity may enhance bioavailability.
Methyl 5H-furo[3,2-b]pyrrole-4-carboxylateFuro-pyrrole derivativeDifferent position of carboxylate group alters reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of various compounds containing the pyridine nucleus. This compound has shown promising results against several bacterial strains, including Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae . The presence of additional heterocycles in these compounds often enhances their therapeutic properties.

Neurotropic Activity

In a study examining neurotropic activities, derivatives of furo[2,3-b]pyridines were synthesized and tested for anticonvulsive properties. This compound exhibited significant neuroprotective effects with a protective index (PI) greater than that of standard anticonvulsants like ethosuximide . The enhanced activity suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological evaluation of this compound revealed insights into its structure-activity relationships. Variations in substituents on the pyridine ring significantly influenced biological outcomes such as anti-allergic and anti-inflammatory activities .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against multidrug-resistant Mycobacterium tuberculosis. Results indicated that this compound demonstrated notable inhibition of bacterial growth compared to traditional antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, this compound was evaluated in rodent models for its ability to mitigate seizure activity. The compound displayed a significant reduction in seizure frequency and duration when compared to control groups .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2-5H,1H3

InChI Key

UGYCCCARKFDUEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=COC2=NC=C1

Origin of Product

United States

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